molecular formula C13H19NO B3390896 1-(3-Methoxyphenyl)cyclohexanamine CAS No. 125802-07-5

1-(3-Methoxyphenyl)cyclohexanamine

Cat. No.: B3390896
CAS No.: 125802-07-5
M. Wt: 205.30 g/mol
InChI Key: HCAWFOVQBDALEZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1-(3-Methoxyphenyl)cyclohexanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-(3-Methoxyphenyl)cyclohexanamine involves its interaction with the NMDA receptor. It acts as an antagonist, blocking the receptor and inhibiting the excitatory neurotransmitter glutamate. This action is similar to that of ketamine and phencyclidine, leading to its psychotomimetic effects . Additionally, it may interact with serotonin transporters and sigma receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)cyclohexanamine is structurally similar to several compounds, including:

Compared to these compounds, this compound is unique due to its specific substitution pattern on the phenyl ring, which may influence its binding affinity and pharmacological effects.

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAWFOVQBDALEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125802-07-5
Record name 1-(3-methoxyphenyl)cyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(1-azidocyclohexyl)-3-(methyloxy)benzene (D315) (2.78 g, 12.0 mmol, 1 equiv) in THF (20 ml) at room temperature was added LiAlH4 (1M in THF, 36 ml, 36 mmol, 3 equiv) and the resulting mixture was stirred at this temperature for 4 h. The mixture was then carefully quenched with a 1N aqueous NaOH solution (6 ml, 60 mmol, 1 equiv) then H2O. The mixture was filtered through a pad of celite then acidified with a 2N aqueous HCl solution (50 ml). The two layers were separated and the pH of the aqueous phase adjusted to 9 using a 2N aqueous NaOH solution. The aqueous phase was extracted three times with Et2O and the combined organic phase were dried over MgSO4 then concentrated in vacuo to give {1-[3-(methyloxy)phenyl]cyclohexyl}amine (F41) (1.55 g, 63%) as a clear oil which was used in the next step without further purification. [M+H]+=189.0, RT=1.90 min.
Name
1-(1-azidocyclohexyl)-3-(methyloxy)benzene
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxyphenyl)cyclohexanamine
Reactant of Route 2
1-(3-Methoxyphenyl)cyclohexanamine
Reactant of Route 3
1-(3-Methoxyphenyl)cyclohexanamine
Reactant of Route 4
1-(3-Methoxyphenyl)cyclohexanamine
Reactant of Route 5
1-(3-Methoxyphenyl)cyclohexanamine
Reactant of Route 6
1-(3-Methoxyphenyl)cyclohexanamine

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